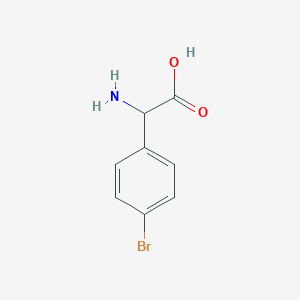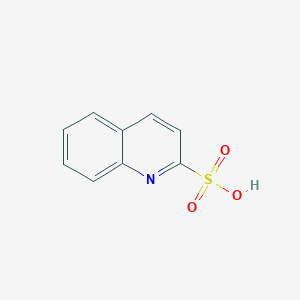
喹啉-2-磺酸
描述
Quinoline-2-sulfonic acid, also referred to as quinoline-2-carboxylic acid, is a compound that inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . It is a molecule that contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .
Synthesis Analysis
Quinolines can be synthesized from o-aminothiophenol and 1,3-ynone under mild conditions . This synthesis involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Other methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Molecular Structure Analysis
The Quinoline-2-sulfonic acid molecule contains a total of 21 atoms. There are 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It also contains 2 six-membered rings and 1 ten-membered ring .
Chemical Reactions Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo a variety of chemical reactions, including nucleophilic and electrophilic substitution reactions .
科学研究应用
有机合成中的催化剂:喹啉-2-磺酸衍生物已被用作喹啉合成中的催化剂,在有机化学中是一类关键化合物。这些催化剂的效率通过它们在促进反应中的作用得到证明,这些反应在温和条件下进行,比如在Fridedlander合成喹啉(Shaabani et al., 2008)和喹啉衍生物的制备中(Atghia & Beigbaghlou, 2013)。
在生物活性中的作用:包括含有磺酸功能基团的各种喹啉衍生物已展示出显著的生物活性。例如,某些喹啉磺酮衍生物表现出有希望的抗微生物活性,突显了它们在药物化学中的潜力(Patel et al., 2021)。
药理学重要性:基于喹啉的化合物,包括含有磺酸基团的化合物,由于其药理特性而引起了相当大的兴趣。已发现它们具有抗炎性能,使其成为药物开发的潜在候选(Bano et al., 2020)。
光谱应用:已经探索了喹啉-2-磺酸衍生物在光谱法中的应用。例如,一种检测水中半胱氨酸和同型半胱氨酸的方法使用了一种源自喹啉-2-磺酸的化合物(Zhang, 2009)。
在分析化学中的应用:喹啉-2-磺酸衍生物在分析化学中也很有用。例如,它们已被用于化合物的分离分析,正如在色素添加剂研究中所展示的(Weisz et al., 2001)。
作用机制
Target of Action
Quinoline-2-sulfonic acid, like other quinoline derivatives, is known to have a broad spectrum of bio-responses . .
Mode of Action
Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions . They can be considered as 10-electron π -aromatic and delocalized systems .
Biochemical Pathways
Quinoline derivatives are known to exhibit a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that Quinoline-2-sulfonic acid may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that Quinoline-2-sulfonic acid may have similar effects.
Action Environment
It is known that quinoline derivatives can be synthesized using various methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) . These methods suggest that the synthesis and action of Quinoline-2-sulfonic acid may be influenced by various environmental factors.
安全和危害
未来方向
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
生化分析
Biochemical Properties
Quinoline-2-sulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and antiviral properties . The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing the replication of bacterial DNA . Additionally, Quinoline-2-sulfonic acid can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Quinoline-2-sulfonic acid affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes and preventing the synthesis of essential biomolecules . In mammalian cells, Quinoline-2-sulfonic acid can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular function and overall health .
Molecular Mechanism
The molecular mechanism of action of Quinoline-2-sulfonic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing the replication of bacterial DNA . Additionally, Quinoline-2-sulfonic acid can interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions result in changes in gene expression, leading to altered cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline-2-sulfonic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that Quinoline-2-sulfonic acid can have lasting effects on cellular function, including changes in gene expression and metabolic processes . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of Quinoline-2-sulfonic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial and anti-inflammatory properties . At higher doses, Quinoline-2-sulfonic acid can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm . It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks associated with Quinoline-2-sulfonic acid .
Metabolic Pathways
Quinoline-2-sulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells . Additionally, Quinoline-2-sulfonic acid can modulate the activity of enzymes involved in key metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of Quinoline-2-sulfonic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Once inside the cells, Quinoline-2-sulfonic acid can bind to proteins that influence its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy .
Subcellular Localization
Quinoline-2-sulfonic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For example, Quinoline-2-sulfonic acid can accumulate in the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular responses . Additionally, the compound can localize to other organelles such as mitochondria, affecting their function and overall cellular metabolism .
属性
IUPAC Name |
quinoline-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHLVYBGPFUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626337 | |
| Record name | Quinoline-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-38-4 | |
| Record name | Quinoline-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




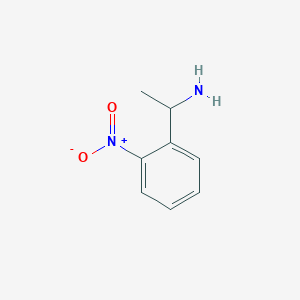
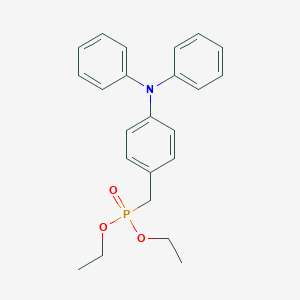
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
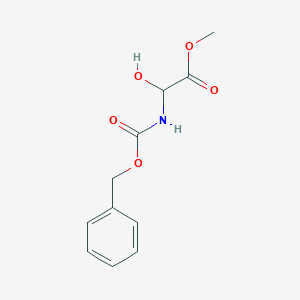
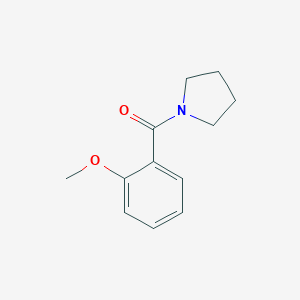
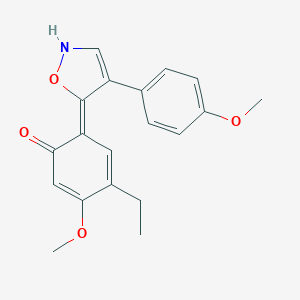



![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
